Pancreastatin

Descripción general

Descripción

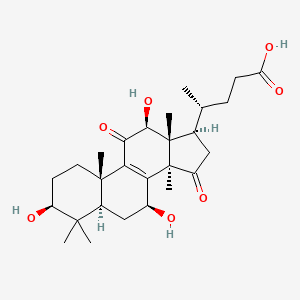

Pancreastatin is a peptide hormone derived from the chromogranin A (CgA) protein. It serves as a breakdown product of CgA and plays a role in neuroendocrine signaling. Specifically, pancreastatin is associated with neuroendocrine tumors (NETs) and has diagnostic and prognostic implications .

Synthesis Analysis

Pancreastatin is synthesized within the neuroendocrine cells of various tissues, including the pancreas , gastrointestinal tract , and adrenal glands . Its production occurs during the processing of CgA, which undergoes proteolytic cleavage to yield pancreastatin .

Aplicaciones Científicas De Investigación

Role in Energy Homeostasis and Inflammation

Pancreastatin in Obesity and Diabetes :

- Pancreastatin, derived from chromogranin A, has been linked to energy homeostasis and inflammation. Studies indicate that pancreastatin levels rise during obesity, leading to persistent inflammation in adipocytes. The use of a pancreastatin inhibitor, PSTi8, showed beneficial effects in reducing adipose tissue inflammation and restoring energy expenditure in diet-induced obesity models in mice (Goand et al., 2022). PSTi8 also attenuated hyperinsulinemia-induced obesity and inflammation-mediated insulin resistance via the MAPK/NOX3-JNK pathway (Gupta et al., 2019).

Implications for Skeletal Muscle Insulin Resistance :

- PSTi8 has also been found to protect against obesity-associated skeletal muscle insulin resistance in diabetic mice models. It enhances glucose uptake and improves glucose tolerance, suggesting its potential as a therapeutic agent in managing obesity and related complications (Gupta et al., 2020).

Effects on UCP-1 and Energy Expenditure :

- Pancreastatin impacts energy expenditure through its effects on uncoupling protein-1 (UCP-1) in brown and white adipose tissues. Inhibition of PST by PSTi8 has been shown to favorably impact UCP-1 and energy expenditure, especially in perimenopausal rat models (Singh et al., 2021).

Role in Pancreatic Diseases

Pancreatic Enzyme Replacement Therapy :

- In the context of pancreatic diseases, pancreatic enzyme replacement therapy (PERT) was studied for its effects on body weight and nutritional status in patients with pancreatic exocrine insufficiency following pancreatoduodenectomy. The therapy showed potential benefits in increasing body weight and improving nutritional parameters (Kim et al., 2020).

Insights from Bibliometric Analysis in Artificial Pancreas Research :

- A bibliometric analysis of research in artificial pancreas provides insights into the main documents, research categories, and keywords related to this field, highlighting the increasing attention in engineering and medical informatics as emerging research areas (León-Vargas et al., 2021).

Pharmacokinetics and Mechanisms

Pharmacokinetics of Pancreastatin Inhibitor PSTi8 :

- A study on the pharmacokinetics of PSTi8 in rats revealed its solubility, stability, protein binding, and bioavailability, supporting its development as an antidiabetic agent. The findings provide foundational knowledge for its therapeutic application (Valicherla et al., 2022).

Functional Variant of Pancreastatin as a Risk Factor for Cardiometabolic Disorders :

- The PST variant Gly297Ser has been identified as a novel risk factor for cardiometabolic disorders, influencing cardiovascular and metabolic phenotypes. This finding opens new avenues for understanding the molecular basis of pancreastatin's effects on cells and human subjects (Allu et al., 2021).

Direcciones Futuras

Propiedades

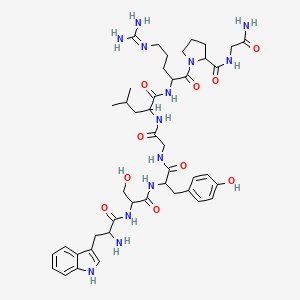

IUPAC Name |

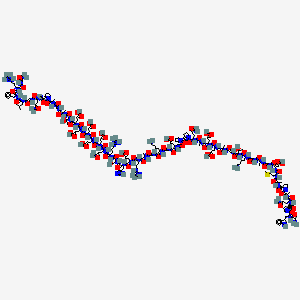

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[2-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C214H330N68O76S/c1-101(2)83-136(197(344)272-137(84-112-31-15-14-16-32-112)198(345)258-118(37-23-74-230-212(223)224)179(326)234-91-151(222)290)253-159(298)98-239-180(327)122(45-58-147(218)286)268-202(349)143-41-27-78-279(143)207(354)108(9)246-156(295)92-235-173(320)103(4)249-206(353)171(111(12)285)277-196(343)133(57-70-168(315)316)267-192(339)131(55-68-166(311)312)266-191(338)130(54-67-165(309)310)265-190(337)129(53-66-164(307)308)264-189(336)128(52-65-163(305)306)263-187(334)125(47-60-149(220)288)260-186(333)121(39-25-76-232-214(227)228)259-200(347)141(99-283)275-199(346)138(86-114-90-229-100-242-114)273-193(340)132(56-69-167(313)314)262-185(332)120(38-24-75-231-213(225)226)255-174(321)104(5)244-154(293)93-237-178(325)117(35-19-21-72-215)251-158(297)97-238-181(328)123(49-62-160(299)300)269-204(351)145-43-29-80-281(145)211(358)146-44-30-81-282(146)209(356)135(48-61-150(221)289)271-177(324)106(7)247-183(330)126(50-63-161(301)302)261-188(335)127(51-64-162(303)304)256-175(322)105(6)245-155(294)95-241-205(352)170(110(11)284)276-195(342)119(36-20-22-73-216)252-157(296)96-236-172(319)102(3)243-153(292)94-240-182(329)139(87-169(317)318)274-194(341)134(71-82-359-13)257-176(323)107(8)248-201(348)142-40-26-77-278(142)208(355)109(10)250-184(331)124(46-59-148(219)287)270-203(350)144-42-28-79-280(144)210(357)140(254-152(291)88-217)85-113-89-233-116-34-18-17-33-115(113)116/h14-18,31-34,89-90,100-111,117-146,170-171,233,283-285H,19-30,35-88,91-99,215-217H2,1-13H3,(H2,218,286)(H2,219,287)(H2,220,288)(H2,221,289)(H2,222,290)(H,229,242)(H,234,326)(H,235,320)(H,236,319)(H,237,325)(H,238,328)(H,239,327)(H,240,329)(H,241,352)(H,243,292)(H,244,293)(H,245,294)(H,246,295)(H,247,330)(H,248,348)(H,249,353)(H,250,331)(H,251,297)(H,252,296)(H,253,298)(H,254,291)(H,255,321)(H,256,322)(H,257,323)(H,258,345)(H,259,347)(H,260,333)(H,261,335)(H,262,332)(H,263,334)(H,264,336)(H,265,337)(H,266,338)(H,267,339)(H,268,349)(H,269,351)(H,270,350)(H,271,324)(H,272,344)(H,273,340)(H,274,341)(H,275,346)(H,276,342)(H,277,343)(H,299,300)(H,301,302)(H,303,304)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,313,314)(H,315,316)(H,317,318)(H4,223,224,230)(H4,225,226,231)(H4,227,228,232)/t102-,103-,104-,105-,106-,107-,108-,109-,110+,111+,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,170-,171-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZUEKXRBSXBRH-CTXORKPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7C(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C214H330N68O76S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147609 | |

| Record name | Pancreastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

5103 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pancreastatin | |

CAS RN |

106477-83-2 | |

| Record name | Pancreastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106477832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pancreastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591142.png)